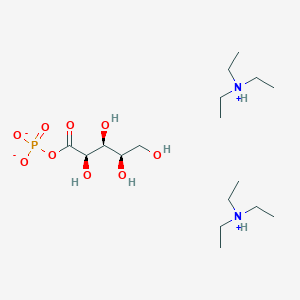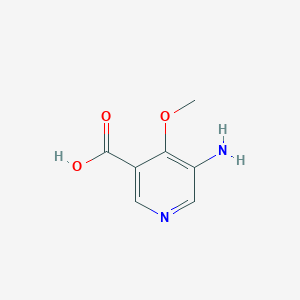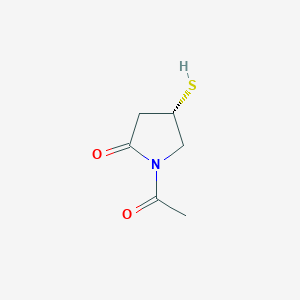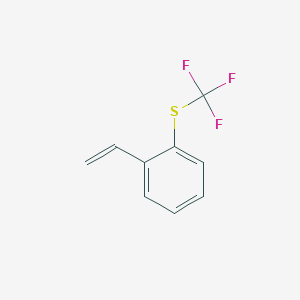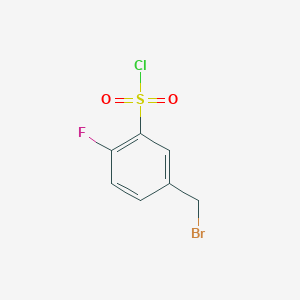
5-(Bromomethyl)-2-fluorobenzenesulphonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bromomethyl)-2-fluorobenzenesulphonyl chloride: is an organic compound that features a benzene ring substituted with bromomethyl, fluorine, and sulphonyl chloride groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2-fluorobenzenesulphonyl chloride typically involves the bromination of a precursor compound. One common method involves the reaction of 2-fluorobenzenesulphonyl chloride with bromine in the presence of a catalyst or under specific conditions to introduce the bromomethyl group . The reaction is usually carried out in an organic solvent such as dichloromethane at controlled temperatures to ensure the desired substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the reactive nature of the sulphonyl chloride group.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Bromomethyl)-2-fluorobenzenesulphonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Reduction: The sulphonyl chloride group can be reduced to a sulfonamide or sulfonic acid under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
- Substituted benzene derivatives with various functional groups depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(Bromomethyl)-2-fluorobenzenesulphonyl chloride is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment. This modification can help in studying the function and interaction of these biomolecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity allows for the creation of polymers and other advanced materials with specific properties .
Wirkmechanismus
The mechanism of action of 5-(Bromomethyl)-2-fluorobenzenesulphonyl chloride involves its ability to act as an electrophile due to the presence of the bromomethyl and sulphonyl chloride groups. These groups can react with nucleophiles, leading to the formation of covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
- 5-Bromomethyl-2-chlorobenzenesulphonyl chloride
- 5-Bromomethyl-2-methylbenzenesulphonyl chloride
- 5-Bromomethyl-2-nitrobenzenesulphonyl chloride
Comparison: Compared to its analogs, 5-(Bromomethyl)-2-fluorobenzenesulphonyl chloride is unique due to the presence of the fluorine atom, which can influence its reactivity and the properties of the final products. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it suitable for specific applications where other analogs might not be as effective .
Eigenschaften
Molekularformel |
C7H5BrClFO2S |
|---|---|
Molekulargewicht |
287.53 g/mol |
IUPAC-Name |
5-(bromomethyl)-2-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5BrClFO2S/c8-4-5-1-2-6(10)7(3-5)13(9,11)12/h1-3H,4H2 |
InChI-Schlüssel |
UUVQWISGYNOLMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CBr)S(=O)(=O)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


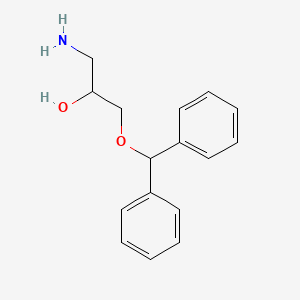
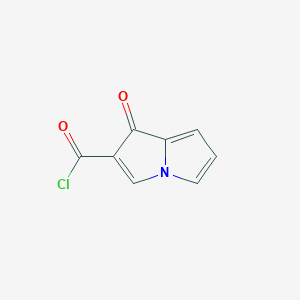

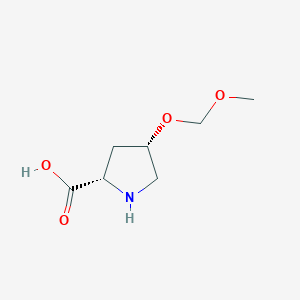
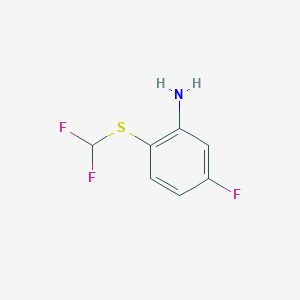
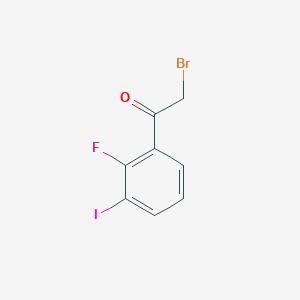
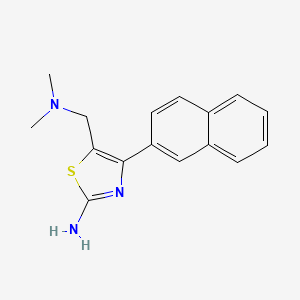
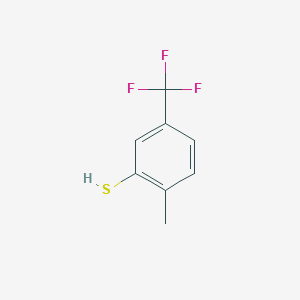
![6-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B12863639.png)
